Beclabuvir hydrochloride

Descripción general

Descripción

El hidrocloruro de beclabuvir es un compuesto antiviral utilizado en el tratamiento de la infección crónica por el virus de la hepatitis C (VHC). Es un inhibidor no nucleósido de la ARN polimerasa NS5B del VHC, que desempeña un papel crucial en la replicación del virus .

Métodos De Preparación

La síntesis del hidrocloruro de beclabuvir implica múltiples pasos, incluida la ciclopropanación asimétrica catalizada por rodio del estireno y la construcción de un anillo de siete miembros a través de una reacción de Heck intramolecular . El compuesto se prepara en doce pasos lineales con cinco aislamientos, lo que resulta en un rendimiento global del 8% . Los métodos de producción industrial siguen rutas sintéticas similares, lo que garantiza una alta pureza y rendimiento.

Análisis De Reacciones Químicas

El hidrocloruro de beclabuvir experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: El hidrocloruro de beclabuvir puede sufrir reacciones de sustitución, donde un grupo funcional se reemplaza por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Beclabuvir hydrochloride acts by inhibiting the NS5B polymerase enzyme, crucial for the replication of the hepatitis C virus. Its mechanism of action involves binding to an allosteric site on the enzyme, thereby preventing RNA synthesis. The drug has demonstrated a high potency with an IC50 value of approximately 0.003 µM, indicating its effectiveness at low concentrations .

Table 1: Pharmacological Characteristics of this compound

| Characteristic | Details |

|---|---|

| Chemical Formula | C36H45N5O5S |

| Mechanism of Action | NS5B RNA polymerase inhibitor |

| Potency (IC50) | 0.003 µM |

| Indications | Chronic Hepatitis C |

Clinical Applications

This compound has been extensively studied in clinical trials, particularly in combination with other antiviral agents such as daclatasvir and asunaprevir. These combinations have shown significant efficacy in achieving high rates of viral eradication among patients with HCV genotype 1.

Key Clinical Trials

- Phase II Trials : A pivotal study evaluated the safety and efficacy of a fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir in patients with chronic hepatitis C. Results indicated high response rates irrespective of prior treatment history or ribavirin use .

- Phase III Trials : The combination therapy was further assessed in larger cohorts, leading to approval by regulatory authorities in several countries. The trials demonstrated that patients receiving this triple therapy had significantly higher rates of sustained virologic response compared to those receiving standard treatments .

- Post-Marketing Studies : Ongoing studies are investigating the long-term safety profile and effectiveness of beclabuvir in various patient populations, including those co-infected with HIV .

Table 2: Summary of Key Clinical Trials Involving this compound

| Trial Phase | Combination Therapy | Population | Outcome |

|---|---|---|---|

| Phase II | Daclatasvir + Asunaprevir + Beclabuvir | HCV Genotype 1 patients | High response rates |

| Phase III | Daclatasvir + Asunaprevir + Beclabuvir | Larger cohort | Sustained virologic response |

| Post-Marketing | Daclatasvir + Asunaprevir + Beclabuvir | Co-infected patients | Long-term safety profile |

Mechanistic Insights

Research has shown that this compound's unique mechanism allows it to maintain antiviral activity even against HCV strains resistant to other treatments. This characteristic is particularly valuable given the rising concern over drug resistance in hepatitis C therapy.

Case Studies

Several case studies have documented the use of beclabuvir in clinical settings:

- A case study involving a patient with chronic hepatitis C genotype 1 showed complete viral eradication after a 12-week regimen of daclatasvir, asunaprevir, and beclabuvir .

- Another analysis highlighted a cohort where patients previously treated with interferon-based therapies achieved sustained virologic response when switched to the beclabuvir-containing regimen .

Mecanismo De Acción

El hidrocloruro de beclabuvir actúa como un inhibidor alostérico de la ARN polimerasa NS5B del VHC. Se une a un bolsillo lipófilo en el dominio del pulgar de la enzima, evitando que adopte una conformación transcripcionalmente activa . Esta inhibición interrumpe el proceso de replicación del virus, reduciendo la carga viral en pacientes infectados .

Comparación Con Compuestos Similares

El hidrocloruro de beclabuvir es único en su mecanismo de acción en comparación con otros agentes antivirales. Los compuestos similares incluyen:

Asunaprevir: Un inhibidor de la proteasa NS3 utilizado en combinación con beclabuvir para el tratamiento del VHC.

Daclatasvir: Un inhibidor del complejo de replicación NS5A también utilizado en combinación con beclabuvir. Estos compuestos, cuando se utilizan juntos, proporcionan un enfoque integral para inhibir múltiples etapas del ciclo de replicación del VHC, lo que hace que el tratamiento sea más eficaz.

Actividad Biológica

Beclabuvir hydrochloride, also known as BMS-791325, is a small molecule antiviral agent primarily developed for the treatment of Hepatitis C Virus (HCV) infections. It acts as an allosteric inhibitor targeting the NS5B RNA-dependent RNA polymerase of HCV, which is crucial for viral replication. This article delves into the biological activity of Beclabuvir, highlighting its mechanism of action, pharmacokinetics, clinical studies, and interactions with other drugs.

Beclabuvir functions by binding to thumb site 1 of the HCV NS5B polymerase, thereby inhibiting its activity and preventing viral replication. This inhibition is crucial as it disrupts the viral life cycle at a key stage. Additionally, Beclabuvir has been shown to influence various cellular pathways:

- Regulation of Gene Activity : It regulates cellular genes such as c-myc and c-fos and may repress the promoter activity of p53, a critical tumor suppressor gene .

- Inflammatory Response Modulation : Beclabuvir suppresses TNF-induced NF-kappa-B activation while activating AP-1, affecting inflammatory responses .

- Impact on Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .

Pharmacokinetics

The pharmacokinetic profile of Beclabuvir has been characterized in several studies. Key parameters include:

- Absorption : Beclabuvir is administered orally and demonstrates moderate dose-dependent pharmacokinetics.

- Induction of Cytochrome P450 Enzymes : It shows moderate induction of CYP2C19 and weak-to-moderate induction of CYP3A4. No significant effect was observed on CYP1A2, CYP2C8, or CYP2C9 substrates .

- Drug Interactions : Co-administration with other drugs such as warfarin and tacrolimus may require dose adjustments due to potential interactions .

Clinical Studies

Beclabuvir has undergone extensive clinical trials to evaluate its efficacy and safety in treating HCV infections. Notable findings include:

- Efficacy in Combination Therapy : In combination with Daclatasvir and Asunaprevir, Beclabuvir has demonstrated high rates of sustained virologic response (SVR) in patients with chronic HCV infection. A study reported SVR rates exceeding 90% in treatment-naïve patients .

- Safety Profile : The compound has been generally well-tolerated, with adverse effects primarily being mild to moderate in severity. Common side effects include fatigue, headache, and nausea .

Summary of Clinical Trials

| Study Type | Phase | Population | Outcome |

|---|---|---|---|

| Combination Therapy | Phase II | Treatment-naïve HCV patients | SVR > 90% |

| Monotherapy | Phase III | Chronic HCV patients | Well-tolerated; mild adverse effects |

Case Studies

Several case studies have illustrated the effectiveness of Beclabuvir in clinical settings:

- Case Study 1 : A 54-year-old male with chronic HCV genotype 1 infection was treated with a regimen including Beclabuvir. After 12 weeks, the patient achieved SVR with no significant adverse events reported.

- Case Study 2 : A cohort study involving 100 patients treated with a combination therapy including Beclabuvir showed a 95% SVR rate at 24 weeks post-treatment, reinforcing its efficacy in diverse patient populations.

Propiedades

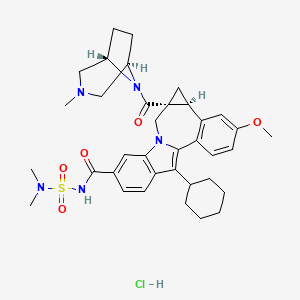

IUPAC Name |

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXVACFNNPBRLK-OZSFMWOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46ClN5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958002-36-3 | |

| Record name | Beclabuvir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLABUVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.